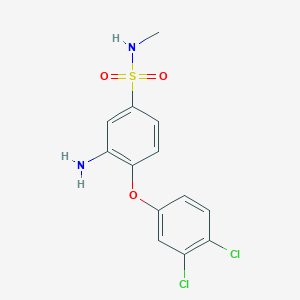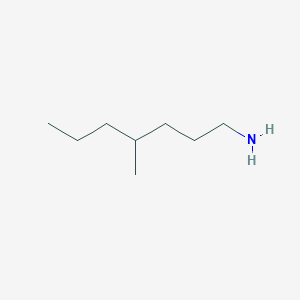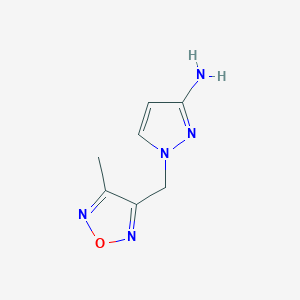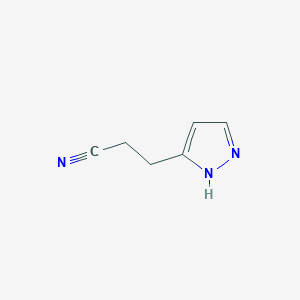
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and an ethylamino propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting with the bromination of 3,5-dimethyl-1H-pyrazole. The brominated intermediate is then subjected to further reactions to introduce the ethylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
- 3-(4-Fluoro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H16BrN3O2 |
|---|---|
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-12-8(10(15)16)5-14-7(3)9(11)6(2)13-14/h8,12H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
IQCSMPFWYNNDBS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C(=C(C(=N1)C)Br)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13640463.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)






